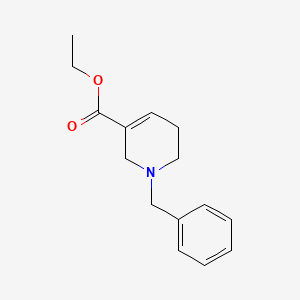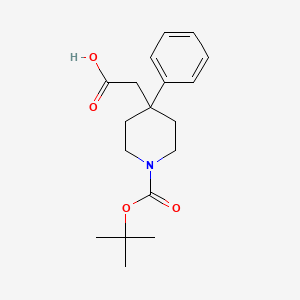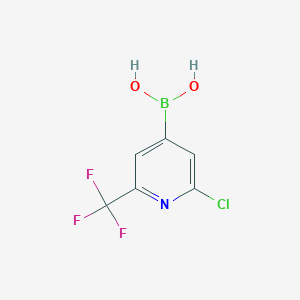
2-氯-6-(三氟甲基)吡啶-4-硼酸
描述
“2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid” is a chemical compound with the molecular formula C6H4BCLF3NO2 . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . Trifluoromethylpyridines (TFMP) and its derivatives, including this compound, are key structural motifs in active agrochemical and pharmaceutical ingredients .
Molecular Structure Analysis
The molecular structure of “2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid” is characterized by the presence of a pyridine ring with a trifluoromethyl group and a boronic acid group . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .科学研究应用
农药应用
三氟甲基吡啶,包括“2-氯-6-(三氟甲基)吡啶-4-硼酸”,是活性农药成分中的关键结构单元 . 它们主要用于保护作物免受害虫侵害 . 例如,氟草烟酯丁酯,一种三氟甲基吡啶衍生物,是第一种进入农药市场的这类化合物 . 此后,20 多种新的含三氟甲基吡啶的农药获得了 ISO 通用名称 .
医药应用
三氟甲基吡啶在制药行业也有着重要的应用 . 五种含有三氟甲基吡啶部分的医药产品已获得市场批准,许多候选产品目前正在进行临床试验 . 氟原子的独特理化性质和吡啶部分的独特特征有助于三氟甲基吡啶衍生物的生物活性 .
兽药应用
在兽药行业,两种含有三氟甲基吡啶部分的产品已获得市场批准 . 这些产品与制药行业的同类产品一样,受益于三氟甲基吡啶结构的独特性质 .
金属有机框架 (MOFs) 的合成
“2-氯-6-(三氟甲基)吡啶-4-硼酸”可用于合成金属有机框架 (MOFs) . MOFs 是由金属离子或团簇配位到有机配体而成的化合物,它们在气体储存、分离和催化方面具有潜在应用 .
(三氟甲基)吡啶锂的制备
该化合物可通过金属化反应用于制备 (三氟甲基)吡啶锂 . 这些锂化合物可以作为各种有机合成的中间体 .
甲基碘化物盐的合成
“2-氯-6-(三氟甲基)吡啶-4-硼酸”也可用于合成甲基碘化物盐 . 这些盐常用于药物化学,因为它们可以提高药物化合物的溶解度 .
MAGL 抑制剂
该化合物已被用于合成 MAGL 抑制剂,它们可用于治疗 MAGL 介导的疾病 .
V1a 受体拮抗剂
未来方向
作用机制
Target of Action
The primary target of 2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The 2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid, as an organoboron reagent, plays a crucial role in this process .
Mode of Action
2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by 2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which is a fundamental process in organic chemistry .
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . Its lipophilicity is moderate, with an iLOGP of 1.83 . These properties may impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of 2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid’s action are primarily seen in its role in the Suzuki–Miyaura cross-coupling reaction . The compound facilitates the formation of new carbon–carbon bonds, which is a key process in the synthesis of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid. For instance, the success of the Suzuki–Miyaura cross-coupling reaction, in which the compound plays a key role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Furthermore, the compound is relatively stable, readily prepared, and generally environmentally benign .
生化分析
Biochemical Properties
2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid plays a crucial role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling reactions. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon bonds. The boronic acid group in 2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid can form reversible covalent bonds with diols and other nucleophiles, enabling its use in enzyme inhibition studies and as a molecular probe for detecting biomolecules . Additionally, the trifluoromethyl group enhances the compound’s stability and reactivity, making it suitable for use in diverse biochemical applications .
Cellular Effects
2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid has been shown to influence various cellular processes. It can modulate cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form covalent bonds with biomolecules allows it to interfere with enzyme activity and protein function, leading to alterations in cellular processes . For instance, 2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid can inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular energy production and bios
属性
IUPAC Name |
[2-chloro-6-(trifluoromethyl)pyridin-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF3NO2/c8-5-2-3(7(13)14)1-4(12-5)6(9,10)11/h1-2,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJRNQWDVNYDOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1)Cl)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


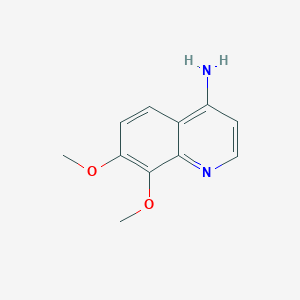
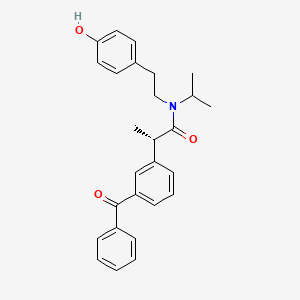




![tert-butyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1391826.png)

![1-Benzyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1391829.png)
![2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1391830.png)
![(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid](/img/structure/B1391832.png)
![1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-[tris(1-methylethyl)silyl]-](/img/structure/B1391834.png)
